molecular formula C12H22O2 B12559138 Butyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate CAS No. 145277-41-4

Butyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate

Cat. No.: B12559138
CAS No.: 145277-41-4
M. Wt: 198.30 g/mol
InChI Key: JKACFGQSIVMVAQ-UHFFFAOYSA-N
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Description

Butyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate is an organic compound with the molecular formula C12H22O2 It is a derivative of cyclopropane, characterized by the presence of butyl and carboxylate groups attached to a tetramethyl-substituted cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate typically involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with butanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Butyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.

    Reduction: Formation of butyl 2,2,3,3-tetramethylcyclopropane-1-methanol.

    Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of butyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may act by binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-Tetramethylcyclopropanecarboxylic Acid: A closely related compound with similar structural features but lacking the butyl ester group.

    Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate: Another ester derivative with a methyl group instead of a butyl group.

    Ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate: Similar to the butyl ester but with an ethyl group.

Uniqueness

Butyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate is unique due to its specific ester group, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

145277-41-4

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

butyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate

InChI

InChI=1S/C12H22O2/c1-6-7-8-14-10(13)9-11(2,3)12(9,4)5/h9H,6-8H2,1-5H3

InChI Key

JKACFGQSIVMVAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1C(C1(C)C)(C)C

Origin of Product

United States

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